BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of 6-Methyl-4-
phenyl-2-chromanol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-4-phenyl-2-
chromanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and analytical characterization of 6-Methyl-4-phenyl-2-chromanol (CAS No:
209747-04-6). As a notable impurity in the manufacturing of the antimuscarinic agent
Tolterodine and a compound with intrinsic antioxidant properties, a thorough understanding of
its chemical and physical behavior is critical for quality control, drug safety, and formulation
development.[1][2] This document synthesizes available data and outlines robust analytical
methodologies for its identification, quantification, and characterization, offering field-proven
insights for professionals in pharmaceutical development and chemical research.

Introduction: A Molecule of Dual Significance

6-Methyl-4-phenyl-2-chromanol is a heterocyclic organic compound belonging to the
chromanol family.[1] Its structure, featuring a chroman core substituted with methyl and phenyl
groups, gives rise to specific stereochemical and electronic properties that dictate its behavior.
The primary relevance of this molecule in the pharmaceutical industry stems from its
identification as a process-related impurity in the synthesis of Tolterodine.[1][2] Regulatory
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frameworks necessitate the precise identification, quantification, and control of such impurities
to ensure the safety and efficacy of the final drug product.

Beyond its role as an impurity, the chromanol scaffold is recognized for its biological activities,
particularly antioxidant capabilities derived from the phenolic hydroxyl group's ability to
scavenge free radicals.[1] This suggests potential, albeit less explored, applications for 6-
Methyl-4-phenyl-2-chromanol and its derivatives in fields such as cosmetics or as a starting
material for novel therapeutic agents.[1] This guide provides the foundational physicochemical
knowledge required to support both impurity management and exploratory research.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of all subsequent
scientific investigation. 6-Methyl-4-phenyl-2-chromanol is defined by a unique set of
identifiers and a distinct molecular architecture.

Core ldentifiers

A summary of the key identifiers for 6-Methyl-4-phenyl-2-chromanol is presented in Table 1.

Identifier Value Source(s)

CAS Number 209747-04-6 [1][2]13]14]

6-methyl-4-phenyl-3,4-dihydro-
IUPAC Name [1][4]
2H-chromen-2-ol

Molecular Formula C16H1602 [11[3114]

Molecular Weight 240.30 g/mol [21[3]1[4]

, CC1=CC2=C(C=C1)0c(cc2C
Canonical SMILES [1114]
3=CC=CC=C3)0

JGRSOLBFAHJDTL-
InChl Key [1][4]
UHFFFAOYSA-N

Molecular Structure
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The structure of 6-Methyl-4-phenyl-2-chromanol features a dihydropyran ring fused to a

substituted benzene ring. The phenyl group at position 4 and the hydroxyl group at position 2

can exist in different stereoisomeric forms (cis/trans), leading to diastereomers. The

commercial material is often supplied as a racemic mixture of these diastereomers.[2]

Caption: 2D Chemical Structure of 6-Methyl-4-phenyl-2-chromanol.

Physicochemical Properties

The physicochemical properties of a compound govern its solubility, absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its behavior in analytical systems. The

known and predicted properties for 6-Methyl-4-phenyl-2-chromanol are summarized in Table

2.
Property Value Type Source(s)
Melting Point 80-81 °C Experimental [2]
Boiling Point 377.2+42.0°C Predicted [2]
Density 1.173 £ 0.06 g/cm3 Predicted [2]
pKa 12.71+0.40 Predicted [2]
LogP 3.22780 Predicted [2]
XLogP3 3.6 Computed [2][4]
Hydrogen Bond
1 Computed [2]
Donors
Hydrogen Bond
2 Computed [2]
Acceptors
Rotatable Bond Count 1 Computed [2]
Polar Surface Area
29.46 A2 Computed [2]
(PSA)
Exact Mass 240.115029749 Da Computed [4]
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Insight: The predicted LogP value of ~3.6 suggests that the molecule is moderately lipophilic.
This implies low aqueous solubility but good permeability across biological membranes and
strong retention in reversed-phase chromatography systems. The presence of a single
hydrogen bond donor (the hydroxyl group) and two acceptors (the hydroxyl and ether oxygens)
allows for limited interaction with polar solvents.

Synthesis and Manufacturing Considerations

Understanding the synthesis of 6-Methyl-4-phenyl-2-chromanol is key to controlling its
formation as an impurity. Several synthetic routes can lead to the chromanol scaffold.

General Synthesis Pathways

Common methods for synthesizing chromanol derivatives include:

o Condensation Reactions: A primary route involves the acid- or base-catalyzed condensation
of a substituted phenol (like p-cresol) with a suitable a,3-unsaturated aldehyde or ketone
(like chalcone).[1]

o Heck Reaction: This palladium-catalyzed reaction can be used to couple aryl halides with
alkenes to form key intermediates for chromanol ring construction.[1]

 Structural Relationship to Tolterodine: In the context of Tolterodine synthesis, this compound
can arise as an impurity from the incomplete reduction or over-reduction of a ketone
intermediate, 6-methyl-4-phenylchroman-2-one.[1] Inadequate purification during the
crystallization steps can lead to its retention in the final active pharmaceutical ingredient
(API).[1]

Generalized Synthesis Workflow

p-Cresol Derivative Acid/Base Catalyzed one Int

Chromanone Intermediate Reduction G e ]
+a,B-Unsaturated Ketone Condensat (e.g., 6-methyl-4-phenylchroman-2-one) (e.g., with NaBHz) i-4-phenyl

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b124595?utm_src=pdf-body
https://www.smolecule.com/products/s785129
https://www.smolecule.com/products/s785129
https://www.smolecule.com/products/s785129
https://www.smolecule.com/products/s785129
https://www.benchchem.com/product/b124595?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: High-level workflow for the synthesis of 6-Methyl-4-phenyl-2-chromanol.

Analytical Methodologies for Characterization

A self-validating analytical system is crucial for ensuring the identity, purity, and stability of a
chemical substance. The following protocols are grounded in standard pharmaceutical analysis
principles.

Chromatographic Analysis: Purity and Quantification by
HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for
separating and quantifying impurities in pharmaceutical materials. A reversed-phase method is
ideal for this molecule's moderate lipophilicity.

Protocol: Reversed-Phase HPLC-UV Method
o System Preparation:
o HPLC System: A quaternary pump system with an autosampler and a UV/Vis detector.

o Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 yum particle size). Maintain
column temperature at 30 °C.

o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Rationale: The C18 column provides excellent hydrophobic retention for the phenyl and
chroman moieties. The acidic mobile phase (formic acid) ensures the phenolic hydroxyl
group remains protonated, leading to sharp, symmetrical peaks.

o Standard and Sample Preparation:
o Diluent: Acetonitrile/Water (50:50, v/v).

o Standard Solution: Accurately weigh ~5 mg of 6-Methyl-4-phenyl-2-chromanol reference
standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to
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achieve a concentration of 100 pg/mL.

o Sample Solution: Prepare the test article (e.g., Tolterodine API) at a concentration of 1
mg/mL in the diluent.

e Chromatographic Conditions:

[¢]

Flow Rate: 1.0 mL/min.
o Injection Volume: 10 pL.
o Detection Wavelength: 220 nm.

o Rationale: 220 nm is chosen to capture the electronic transitions of the benzene rings,
ensuring high sensitivity.

o Gradient Elution:

0-2 min: 40% B

2-15 min: 40% to 90% B

15-18 min: 90% B

18.1-22 min: 40% B (re-equilibration)
o Data Analysis:

o lIdentify the peak for 6-Methyl-4-phenyl-2-chromanol in the sample chromatogram by
comparing its retention time with the reference standard.

o Quantify the amount of the impurity using the peak area and the response factor from the
standard injection.
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HPLC-UV Analysis Workflow

Sample/Standard
Preparation (100 pg/mL)

Inject 10 pL into
HPLC System

Separation on C18 Column
(Gradient Elution)

UV Detection
at 220 nm

Data Analysis:
Retention Time Match &
Peak Area Quantification

Click to download full resolution via product page

Caption: Experimental workflow for HPLC-UV analysis.

Spectroscopic Identification

While public databases have limited spectral data for this specific compound, its structure
allows for predictable outcomes in standard spectroscopic analyses.[4]
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'H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic
protons (multiplets, ~7.0-7.5 ppm), a singlet for the methyl group (~2.3 ppm), and
characteristic signals for the diastereotopic protons on the dihydropyran ring, including the
proton adjacent to the hydroxyl group.

Mass Spectrometry (MS): In an electron ionization (El) source, the molecular ion peak [M]*
would be expected at m/z 240. Key fragmentation patterns would likely involve the loss of
water (m/z 222) and cleavage of the dihydropyran ring.

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak for the O-H
stretch (~3200-3600 cm~1), C-H stretches for aromatic and aliphatic groups (~2850-3100
cm~1), C=C stretching in the aromatic rings (~1500-1600 cm~1), and a prominent C-O
stretching band for the ether linkage (~1200-1250 cm™1).

Experimental Determination of LogP

The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. The OECD

Guideline 107 shake-flask method provides a robust protocol.

Protocol: Shake-Flask Method for LogP Determination

Preparation: Prepare a stock solution of 6-Methyl-4-phenyl-2-chromanol in n-octanol (pre-
saturated with water).

Partitioning: Add a known volume of the octanol stock solution to a separatory funnel
containing a known volume of water (pre-saturated with octanol).

Equilibration: Shake the funnel vigorously for 5 minutes, then allow the layers to separate
completely (centrifugation may be required to break emulsions).

Analysis: Carefully separate the aqueous and octanol phases. Determine the concentration
of the analyte in each phase using the HPLC-UV method described in section 5.1.

Calculation: Calculate LogP using the formula: LogP = logio ( [Concentration]o.tanol /
[Concentration]agueous ).

Biological Context and Potential Applications
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Antioxidant Activity

The chromanol structure is related to Vitamin E (tocopherol), a well-known natural antioxidant.
The phenolic hydroxyl group on the aromatic ring of 6-Methyl-4-phenyl-2-chromanol allows it
to act as a radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species
(ROS).[1] This mechanism helps combat oxidative stress, which is implicated in aging and
various diseases.[1] This intrinsic property suggests potential utility in:

e Pharmaceuticals: As a scaffold for developing drugs targeting oxidative stress-related
conditions.[1]

o Cosmetics: As an active ingredient in anti-aging skincare formulations.[1]

e Food Industry: As a preservative to prevent lipid peroxidation and enhance the shelf-life of
food products.[1]

Toxicological Profile and Impurity Control

As an impurity in Tolterodine, the primary concern is its potential toxicity and impact on the
drug's safety profile. While specific toxicological data for this compound is not widely available,
regulatory agencies require that any impurity present above a certain threshold (typically
0.15%) be characterized and controlled. The analytical methods outlined in this guide are
essential for meeting these regulatory requirements and ensuring patient safety.

Conclusion

6-Methyl-4-phenyl-2-chromanol is a molecule with significant relevance in the pharmaceutical
sciences, both as a critical process impurity and as a compound with potential biological
activity. Its moderately lipophilic nature and chromanol structure define its behavior in analytical
and biological systems. The robust HPLC methodology presented here provides a reliable
framework for its quantification and control, while an understanding of its physicochemical
properties is essential for troubleshooting manufacturing processes and exploring its potential
applications. This guide serves as a foundational resource for scientists and researchers
engaged in the development, manufacturing, and analysis of pharmaceuticals where this
compound is of interest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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